Enzalutamide (CAS: 915087-33-1) is a second-generation, non-steroidal androgen receptor (AR) inhibitor developed for advanced prostate cancer research. Unlike first-generation antagonists, it acts at multiple points in the AR signaling pathway: it competitively inhibits androgen binding, prevents the nuclear translocation of the AR, and impairs the receptor's ability to bind to DNA. This multi-level blockade results in more potent and comprehensive inhibition of AR signaling, which is critical in models of castration-resistant prostate cancer (CRPC) where AR overexpression is common. Enzalutamide's distinct mechanism overcomes some limitations of earlier compounds, such as bicalutamide, which can exhibit partial agonist activity in CRPC settings.
Procuring precursors like RD162 or attempting to substitute with first-generation compounds such as bicalutamide introduces critical experimental variables. Unlike Enzalutamide, bicalutamide can act as a partial agonist in androgen receptor (AR) overexpressing models, potentially confounding results by inadvertently stimulating AR-dependent gene expression. Early-stage precursors or related analogs have not undergone the same process optimization, which can lead to higher levels of impurities that interfere with sensitive assays. For instance, dimeric byproducts generated in some synthesis routes are difficult to remove and may have unknown off-target effects. Furthermore, the specific polymorphic form and purity of the final compound are critical for achieving consistent solubility and reproducible in vivo exposure, factors that are not guaranteed with non-validated substitutes.
Enzalutamide demonstrates a significantly stronger interaction with the androgen receptor (AR) compared to the first-generation standard, bicalutamide. In competitive binding assays, enzalutamide's affinity for the AR is 5 to 8 times higher than that of bicalutamide. One study reported an IC50 of 21 nM for enzalutamide versus 160 nM for bicalutamide in LNCaP cells, a 7.6-fold difference. This enhanced binding affinity is a primary contributor to its increased potency and ability to overcome resistance mechanisms where AR is overexpressed.
| Evidence Dimension | Androgen Receptor Binding Affinity (IC50) |
| Target Compound Data | 21 nM (Enzalutamide) |
| Comparator Or Baseline | 160 nM (Bicalutamide) |
| Quantified Difference | 7.6-fold higher affinity |
| Conditions | Competitive binding assay in LNCaP human prostate cancer cells. |
This directly translates to requiring lower concentrations for effective receptor blockade and provides a clear rationale for selecting enzalutamide for studies involving bicalutamide-resistant models.
Enzalutamide is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low aqueous solubility and high permeability. It is practically insoluble in water but soluble in organic solvents like DMSO (approx. 20 mg/ml) and DMF (approx. 25 mg/ml). This profile necessitates specific formulation strategies, such as nanoemulsifying drug delivery systems (SNEDDS) or amorphous solid dispersions with polymers like HPMCAS or Kollidon VA64, to improve dissolution and oral bioavailability. A stable SNEDDS formulation demonstrated a 1.9-fold higher AUC compared to the commercial soft capsule product, highlighting the importance of formulation for in vivo studies. Procuring the well-characterized API is crucial for developing such reproducible formulations.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | Low (BCS Class II) |
| Comparator Or Baseline | Bicalutamide (also BCS Class II, very low solubility) |
| Quantified Difference | N/A (Shared class property requiring specific handling) |
| Conditions | Standard physicochemical property assessment. |
Understanding the specific solubility and formulation requirements of Enzalutamide allows for proper experimental design and budgeting for necessary excipients, avoiding failed in vivo experiments due to poor exposure.
In a head-to-head phase II clinical trial (STRIVE) in men with nonmetastatic or metastatic castration-resistant prostate cancer (CRPC), enzalutamide demonstrated a profound advantage over bicalutamide. Treatment with enzalutamide resulted in a median progression-free survival (PFS) of 19.4 months, compared to just 5.7 months for the bicalutamide group. This represents a 76% reduction in the risk of progression or death, providing a clear quantitative measure of its superior activity in a clinically relevant setting. This superior performance is consistent in both nonmetastatic and metastatic disease models.
| Evidence Dimension | Median Progression-Free Survival (PFS) |
| Target Compound Data | 19.4 months (Enzalutamide) |
| Comparator Or Baseline | 5.7 months (Bicalutamide) |
| Quantified Difference | 13.7-month improvement in median PFS |
| Conditions | STRIVE trial in patients with nonmetastatic or metastatic CRPC. |
For long-term in vivo studies, this evidence provides a strong justification for the higher procurement cost of enzalutamide, as it is likely to yield more significant and translatable results than the cheaper, first-generation alternative.
Preclinical studies in rats using whole-body autoradiography show that enzalutamide has moderate penetration of the blood-brain barrier (BBB). When compared to other second-generation AR inhibitors, enzalutamide's brain concentrations were approximately 2-fold higher than apalutamide and 46-fold higher than darolutamide at the 8-hour timepoint. This differential BBB penetration is a critical factor in experimental design. While darolutamide's low penetration may be advantageous for avoiding CNS-related side effects, enzalutamide's moderate penetration makes it a more suitable tool for studies investigating AR signaling within the central nervous system or in brain metastasis models.
| Evidence Dimension | Relative Brain Concentration at 8h (Rat Model) |
| Target Compound Data | ~46x higher than Darolutamide |
| Comparator Or Baseline | Apalutamide (~26x higher than Darolutamide), Darolutamide (Baseline) |
| Quantified Difference | Significantly higher CNS exposure than Darolutamide |
| Conditions | Whole-body autoradiography in rats after a single oral dose of 14C-labeled compounds. |
This allows a rational choice between second-generation AR inhibitors based on whether the experimental model requires CNS target engagement or specifically needs to exclude it.
Given its 5- to 8-fold higher binding affinity for the androgen receptor and its lack of partial agonist activity, Enzalutamide is the appropriate choice for in vitro and in vivo models where resistance to first-generation antiandrogens like bicalutamide has been established, particularly those involving AR overexpression.
In preclinical studies designed to assess long-term tumor control or progression, Enzalutamide provides a clear efficacy advantage over bicalutamide, extending median progression-free survival by over 13 months in a key clinical trial. This makes it a more suitable positive control or therapeutic candidate where a high degree of target inhibition is required over extended periods.
For research into the role of the androgen receptor in the central nervous system, including primary brain tumors or brain metastases of prostate cancer, Enzalutamide's ability to moderately penetrate the blood-brain barrier is a key advantage over analogs with very low penetration like darolutamide.
As a well-characterized BCS Class II compound, Enzalutamide serves as an ideal model compound for process development and testing of novel formulation strategies (e.g., amorphous solid dispersions, SNEDDS) aimed at improving the bioavailability of poorly water-soluble APIs. Its known challenges with recrystallization provide a rigorous test for formulation stability.
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